5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety . The specific molecular structure of “5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide” is not provided in the sources retrieved.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and depend on the specific compound and conditions . The specific chemical reactions of “this compound” are not detailed in the sources retrieved.Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound . The specific physical and chemical properties of “this compound” are not detailed in the sources retrieved.Scientific Research Applications
Synthesis and Derivatization
5-Methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is involved in synthetic chemistry, particularly in the lateral metalation and electrophilic quenching of isoxazoles. This compound, due to its structure, facilitates the formation of thioalkyl derivatives through reactions with disulfides. Such derivatives, upon oxidation, yield sulfoxides or sulfones, showcasing the compound's versatility in synthesizing a range of sulfur-containing products (Balasubramaniam, Mirzaei, & Natale, 1990).
Biological Activity and Drug Design
This compound has also found relevance in the design and synthesis of drugs with potential biological activities. For instance, its derivatives have been explored as aldose reductase inhibitors (ARIs), which are crucial for managing complications associated with diabetes. The substitution of functional groups in its structure has led to the discovery of compounds exhibiting not only ARI activity but also potent antioxidant properties, demonstrating its utility in therapeutic drug development (Alexiou & Demopoulos, 2010).
Structural Analysis
The detailed structural analysis of isoxazole derivatives, including this compound, has been a subject of interest. Crystallographic studies have provided insights into the molecular configuration, isoxazole ring distortion, and intermolecular interactions, contributing to our understanding of how structural variations impact biological activity and chemical reactivity (Smith, Mirzaei, Natale, Scott, & Willett, 1991).
Chemical Transformations
Moreover, this compound is instrumental in chemical transformations, such as the synthesis of 1,2,4-thiadiazole derivatives via cyclization reactions. These derivatives have applications in drug discovery, showcasing the compound's role in facilitating the development of novel therapeutic agents with varied biological activities (Park, Ryu, Park, Ha, & Gong, 2009).
Herbicidal Activity
Additionally, derivatives of this compound have been explored for their herbicidal properties. The synthesis of these derivatives and their efficacy in controlling broadleaf and narrowleaf weeds highlight the compound's potential in agricultural applications (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on isoxazole derivatives are likely to involve the development of new synthetic strategies, particularly eco-friendly and metal-free routes . Additionally, there is interest in exploring the diverse biological activities of these compounds for potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQXOAIEIBJFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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